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Compound of Interest

Compound Name: ATM-1001

Cat. No.: B605671

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide provides a detailed examination of the selectivity profile of potent ATM
kinase inhibitors, with a focus on M3541 as a primary example of a highly selective compound.
It includes quantitative data, detailed experimental methodologies, and visualizations of the
relevant biological pathways and experimental workflows.

Introduction

Ataxia-telangiectasia mutated (ATM) kinase is a critical regulator of the DNA damage response
(DDR), playing a central role in initiating cell cycle arrest, DNA repair, or apoptosis following
DNA double-strand breaks (DSBs).[1] Due to its function in maintaining genomic integrity,
inhibiting ATM can sensitize cancer cells to DNA-damaging agents like radiotherapy and certain
chemotherapies. A key challenge in developing ATM inhibitors for clinical use is ensuring high
selectivity to minimize off-target effects. This guide explores the selectivity of a new class of
potent and selective ATM inhibitors, exemplified by M3541.

Data Presentation: Kinase Selectivity Profile

The selectivity of an inhibitor is a critical determinant of its therapeutic window. M3541, a
reversible 1,3-dihydro-imidazo[4,5-c]quinolin-2-one inhibitor of ATM kinase, has been shown to
be both highly potent and selective.[1]

Table 1: Potency of M3541 against ATM and Selectivity against Related PIKK Family Kinases
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Fold Selectivity vs.

Kinase Target IC50 (nM) e ATP Concentration
ATM 0.25 - Km (10 pM)

ATM 55 - 1 mM

DNA-PK 15 60x Km

ATR >1000 >4000x Km

mTOR >1000 >4000x Km

PI3Ka >1000 >4000x Km

PI3KPB >1000 >4000x Km

PI3Ky >1000 >4000x Km

PI3Kd >1000 >4000x Km

Data sourced from a 2022 study on a new class of selective ATM inhibitors.[1]

Table 2: Broad Kinase Panel Selectivity of M3541

. . Number of Kinases Kinases with >50%
Screening Concentration L
Screened Inhibition

ARKS5, FMS, FMSY969C,

1 uM 292
CLK2

This broad panel screening demonstrates the high selectivity of M3541, with only four other
kinases showing significant inhibition at a concentration approximately 4000-fold higher than its
ATM 1C50.[1]

Mandatory Visualizations

© 2025 BenchChem. All rights reserved. 2/8 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC9381122/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9381122/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b605671?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

W CHK2 Cell Cycle Arrest

ATM (Inactive dimer)

I — phosphorylates

ATM (Active monomer)

w -
KAP1

DNA Double-Strand
Break (DSB)

Click to download full resolution via product page

Caption: ATM activation by DNA DSBs and subsequent signaling, inhibited by M3541.
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Caption: A two-tiered approach to determine kinase inhibitor selectivity.

Experimental Protocols: Biochemical Kinase
Inhibition Assay
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The following describes a representative protocol for determining the potency and selectivity of
a kinase inhibitor like M3541 using a time-resolved fluorescence resonance energy transfer
(TR-FRET) assay, a common method in drug discovery.

Objective: To determine the IC50 value of an inhibitor against ATM kinase and a panel of other
kinases.

Materials:
» Kinase: Recombinant human ATM kinase (and other kinases for selectivity panel).

e Substrate: A specific peptide or protein substrate for the kinase that can be phosphorylated
(e.g., a biotinylated p53-derived peptide).

e ATP: Adenosine triphosphate.
e Inhibitor: Test compound (e.g., M3541) serially diluted in DMSO.
» Detection Reagents:
o Europium-labeled anti-phospho-substrate antibody (Donor).
o Streptavidin-conjugated fluorophore (e.g., Allophycocyanin - APC) (Acceptor).

o Assay Buffer: Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCI2, 1 mM
EGTA, 0.01% Brij-35, 2 mM DTT).

o Plates: Low-volume 384-well assay plates.
Methodology:
o Compound Preparation:
o Create a 10-point, 3-fold serial dilution of M3541 in 100% DMSO.

o Further dilute the compound solutions into the kinase reaction buffer to create a 4x final
concentration stock.
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e Kinase Reaction Setup:

o Add 2.5 pL of the 4x compound solution to the wells of the 384-well plate. Include "no
inhibitor" (DMSO only) and "no enzyme" controls.

o Prepare a 2x kinase/substrate solution in kinase reaction buffer. Add 5 pL of this solution
to each well.

o Initiate the kinase reaction by adding 2.5 puL of a 4x ATP solution (at the Km concentration
for the specific kinase) to each well. The final reaction volume is 10 pL.

o Mix gently and incubate the plate at room temperature for a specified time (e.g., 60
minutes).

e Detection:

o Prepare a detection solution containing the Europium-labeled antibody and Streptavidin-
APC in a buffer with EDTA to stop the kinase reaction.

o Add 10 puL of the detection solution to each well.

o Incubate the plate at room temperature for 60 minutes to allow for antibody binding.

o Data Acquisition:

o Read the plate on a TR-FRET enabled plate reader, measuring the emission at two
wavelengths (e.g., 620 nm for Europium and 665 nm for APC).

e Data Analysis:

[¢]

Calculate the TR-FRET ratio (Emission at 665 nm / Emission at 620 nm).

o

Plot the TR-FRET ratio against the logarithm of the inhibitor concentration.

[e]

Fit the data to a four-parameter logistic equation to determine the IC50 value, which is the
concentration of the inhibitor required to reduce kinase activity by 50%.
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This protocol, when applied across a broad panel of kinases, provides the quantitative data
necessary to build a comprehensive selectivity profile as shown in Tables 1 and 2.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.
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Ontario, CA 91761, United States
Phone: (601) 213-4426
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